rac-Normepromazine

Description

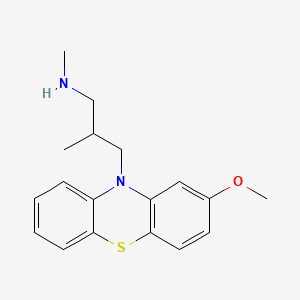

rac-Normepromazine is a racemic mixture of the phenothiazine derivative Normepromazine, a compound structurally and functionally related to first-generation antipsychotics. Phenothiazines are characterized by a tricyclic framework with a sulfur and nitrogen atom in the central ring, and substitutions at the 2- and 10-positions that critically influence pharmacological activity. This compound lacks a halogen or methoxy substituent at the 2-position, distinguishing it from other phenothiazines like Chlorpromazine (2-chloro) or Levomepromazine (2-methoxy) . Its mechanism involves antagonism of dopamine D₂ and serotonin 5-HT₂ receptors, though its racemic nature complicates stereoselective interactions with biological targets .

Properties

IUPAC Name |

3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2OS/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20/h4-10,13,19H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDGBRQEYYPJEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Normepromazine typically involves the reaction of 2-methoxyphenothiazine with N,N-dimethylpropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure the efficient production of the compound. The reaction is carried out in large reactors, and the product is purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

rac-Normepromazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

rac-Normepromazine has several scientific research applications, including:

Chemistry: Used as a reference material in analytical chemistry for method development and validation.

Biology: Studied for its potential effects on biological systems, including its interactions with cellular receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

Industry: Used in the development of new chemical compounds and materials.

Mechanism of Action

rac-Normepromazine exerts its effects by interacting with various molecular targets in the body. It primarily acts on the central nervous system by blocking dopamine receptors, which helps alleviate symptoms of psychosis. The compound also has antihistaminic and anticholinergic properties, contributing to its antiemetic effects. The exact molecular pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenothiazines

Structural Features

Key structural differences among phenothiazines are summarized below:

Key Observations :

- The racemic mixture introduces variability in receptor binding compared to enantiopure Levomepromazine, which shows higher 5-HT₂A affinity in the (R)-form .

Pharmacological Activity

Key Observations :

- Chlorpromazine’s chloro-substituent enhances D₂ affinity, making it a potent antipsychotic, whereas this compound’s lower affinity suggests milder efficacy .

- Levomepromazine’s methoxy group confers higher 5-HT₂A antagonism, linked to its sedative and antiemetic properties .

Pharmacokinetic Profiles

Key Observations :

- This compound’s shorter half-life compared to Chlorpromazine may necessitate more frequent dosing .

- All phenothiazines undergo extensive hepatic metabolism, with CYP2D6 polymorphisms affecting efficacy and toxicity .

Functional Comparison with Non-Phenothiazine Analogs

Cyamemazine Tartrate

Cyamemazine (a thiazine derivative) shares functional similarities with this compound, such as 5-HT₂A antagonism, but lacks the phenothiazine core. It is used for anxiety and psychosis with fewer extrapyramidal side effects due to weaker D₂ binding .

Acepromazine Maleate

Acepromazine (acetylated phenothiazine) is primarily a veterinary tranquilizer. Its acetyl group reduces central activity but enhances α₁-adrenergic blockade, leading to pronounced hypotensive effects—a contrast to this compound’s balanced receptor profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.